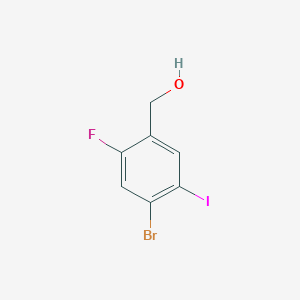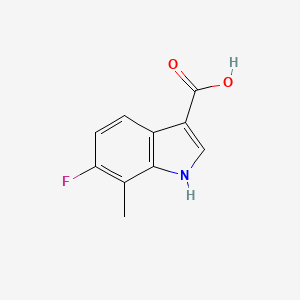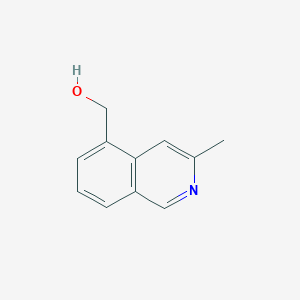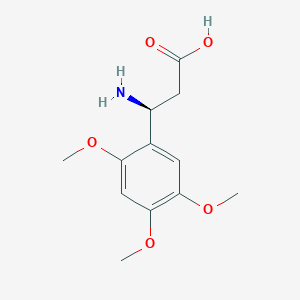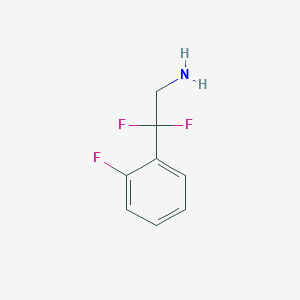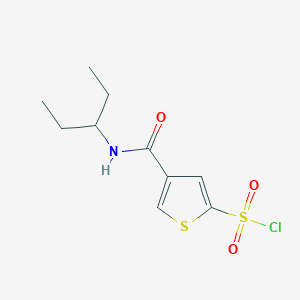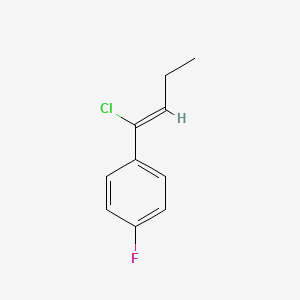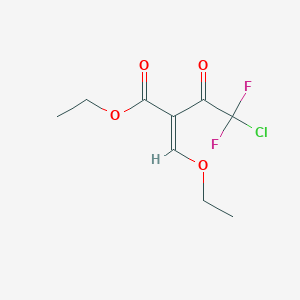![molecular formula C51H27Cl9 B12838496 Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple fused benzene rings and trichloromethane groups.
准备方法
The synthesis of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[1,2-c:4,5-c’]dipentaphene structure, followed by the introduction of methene groups and subsequent addition of trichloromethane. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
化学反应分析
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with halogens or hydrogen can modify the trichloromethane groups, leading to the formation of new derivatives.
科学研究应用
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular metabolism and signaling pathways.
相似化合物的比较
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct can be compared with other similar compounds, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, benzo[a]pyrene has a similar polycyclic aromatic structure but lacks the trichloromethane groups.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and intermediate in organic synthesis.
Pentachlorophenol: An organochlorine compound with multiple chlorine atoms, used as a pesticide and disinfectant.
The uniqueness of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct lies in its complex structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
属性
分子式 |
C51H27Cl9 |
|---|---|
分子量 |
958.8 g/mol |
IUPAC 名称 |
chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24.3CHCl3/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;3*2-1(3)4/h1-24H;3*1H |
InChI 键 |
PMTMBRJVUVZRHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


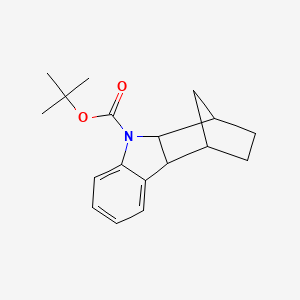
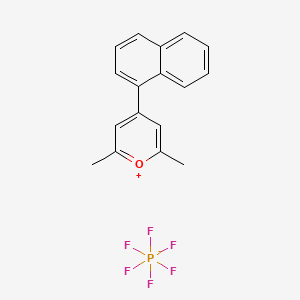

![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
